N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its fused ring structure, which includes both pyrrolo[1,2-a]imidazole and benzo[d]imidazole moieties. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds in the 6,7-dihydro-5h-pyrrolo[1,2-a]imidazole class have been found to interact with various targets, such as wdr5, a chromatin-regulatory scaffold protein .
Mode of Action
Similar compounds have been found to inhibit their targets through binding to specific sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of cell proliferation .
Result of Action
Similar compounds have been found to have cellular activity against various cell lines .
Biochemical Analysis
Biochemical Properties
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide has been found to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is believed to be a key factor in its anti-necroptotic activity .
Cellular Effects
In cellular assays involving both human and mouse cells, this compound has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it can effectively mitigate necroptosis, thereby potentially reducing inflammation and cell death in various disease contexts .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the allosteric pocket of RIPK1 . This binding interaction is believed to inhibit the activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[1,2-a]imidazole Moiety: This can be achieved through the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.
Introduction of the Benzo[d]imidazole Moiety: This step involves the coupling of the pyrrolo[1,2-a]imidazole intermediate with a benzo[d]imidazole derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares the pyrrolo[1,2-a]imidazole moiety and is used in similar applications.
1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]Imidazole-5-carboxamide: Another imidazole derivative with potential therapeutic applications.
Uniqueness
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(14-5-8-16-17(10-14)23-12-22-16)24-15-6-3-13(4-7-15)18-11-21-19-2-1-9-25(18)19/h3-8,10-12H,1-2,9H2,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVOYSNGFEYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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